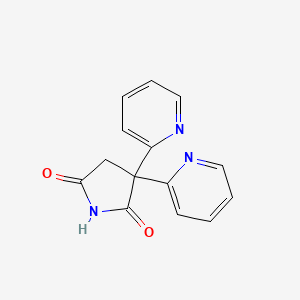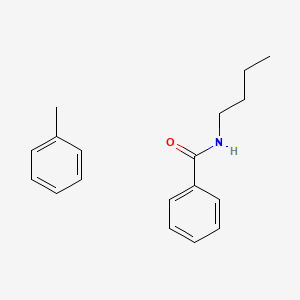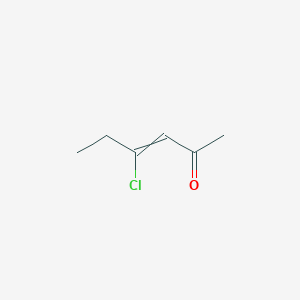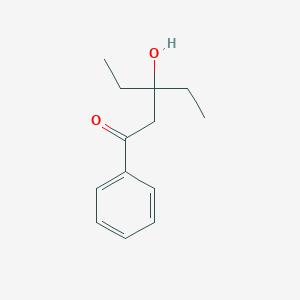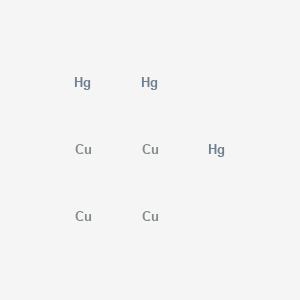![molecular formula C10H17BrSi B14356658 (7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane CAS No. 90426-17-8](/img/structure/B14356658.png)
(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane: is a specialized organosilicon compound It features a bicyclic heptene structure with a bromine atom and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (7-Bromobicyclo[320]hept-6-en-6-yl)(trimethyl)silane typically involves the reaction of a bicyclo[32One common method involves the use of bromine (Br2) or N-bromosuccinimide (NBS) for the bromination step, and trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine for the silylation step .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The bicyclic structure can be subjected to oxidation or reduction reactions to modify the functional groups or the degree of saturation in the ring system.
Cross-Coupling Reactions: The trimethylsilyl group can participate in cross-coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cross-Coupling: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield alcohols or amines, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry:
Mécanisme D'action
The mechanism of action of (7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive bromine and trimethylsilyl groups. The bromine atom can act as a leaving group in substitution reactions, while the trimethylsilyl group can stabilize intermediates and facilitate the formation of new bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
(7-Chlorobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane: Similar structure but with a chlorine atom instead of bromine.
(7-Iodobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane: Similar structure but with an iodine atom instead of bromine.
(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(triethyl)silane: Similar structure but with a triethylsilyl group instead of trimethylsilyl.
Uniqueness: The uniqueness of (7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane lies in its specific combination of a bromine atom and a trimethylsilyl group, which provides distinct reactivity and stability compared to its analogs. This makes it particularly useful in certain synthetic applications where these properties are advantageous .
Propriétés
Numéro CAS |
90426-17-8 |
|---|---|
Formule moléculaire |
C10H17BrSi |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
(7-bromo-6-bicyclo[3.2.0]hept-6-enyl)-trimethylsilane |
InChI |
InChI=1S/C10H17BrSi/c1-12(2,3)10-8-6-4-5-7(8)9(10)11/h7-8H,4-6H2,1-3H3 |
Clé InChI |
ZNPKNPPTQOTTFY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C2C1CCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid](/img/structure/B14356576.png)

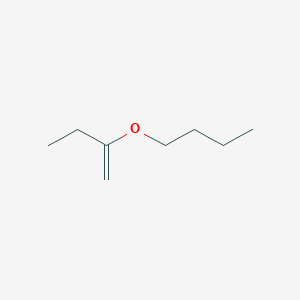
![2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B14356592.png)
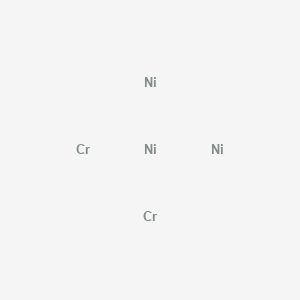
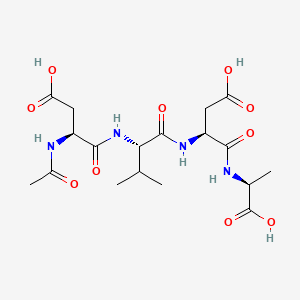
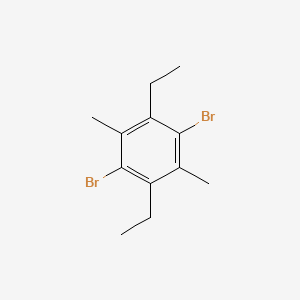
![2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol](/img/structure/B14356621.png)

